Glycopyrronium Tosylate
Description
Structure
2D Structure
Properties
CAS No. |
1883451-12-4 |
|---|---|
Molecular Formula |
C26H37NO7S |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |
InChI |
InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |
InChI Key |
UOWOLENSDISMPG-FFUVTKDNSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Glycopyrronium Tosylate
Advanced Synthetic Pathways and Preparative Approaches
The synthesis of glycopyrronium (B1196793) tosylate can be achieved through several advanced methodologies, often designed to be efficient, environmentally friendly, and scalable for industrial production. One common and effective approach involves a salt metathesis reaction. In this method, glycopyrronium bromide, a commercially available starting material, is reacted with a tosylate salt. google.comgoogle.com The selection of the tosylate salt can vary, with silver tosylate being used in some procedures. The reaction with silver tosylate in water leads to the precipitation of silver bromide, while the desired glycopyrronium tosylate remains in solution, from which it can then be isolated. newdrugapprovals.org Another variation of this method employs sodium tosylate in an aqueous medium. google.com This process is considered eco-friendly as it avoids the use of hazardous organic solvents. google.com
An alternative pathway involves the reaction of glycopyrrolate (B1671915) acetate (B1210297) with p-toluenesulfonic acid in a suitable solvent like isopropanol. newdrugapprovals.org This method provides a direct route to the tosylate salt without the need for a halide precursor. newdrugapprovals.org
More advanced preparative approaches focus on process efficiency and purity. An in-situ process has been developed where sodium tosylate is first prepared by reacting p-toluenesulfonic acid monohydrate with sodium methoxide (B1231860) in a non-polar solvent such as toluene (B28343). google.com Following this, glycopyrronium bromide and water are added directly to the same reaction vessel to produce this compound, streamlining the manufacturing process. google.com Furthermore, to overcome challenges with by-product formation in traditional syntheses, a biphasic system employing a phase transfer catalyst has been disclosed. ingentaconnect.com This method involves reacting an aqueous solution of tosylic acid or its salt with a non-aqueous solution of a glycopyrrolate halogen salt in the presence of the catalyst, which facilitates the reaction between the two phases and improves efficiency. ingentaconnect.com
The reaction conditions for these syntheses are typically mild. For instance, the methylation of glycopyrrolate base to form the quaternary ammonium (B1175870) ion can be conducted at temperatures ranging from 20°C to 26°C. nih.gov Purification of the final product is often achieved through recrystallization, for example from water, which can yield the this compound monohydrate. nih.gov
Isomeric Forms and Stereochemical Considerations
This compound possesses two chiral centers, one on the pyrrolidinium (B1226570) ring (at the C3 position) and the other in the cyclopentylmandelic acid moiety (at the C2' position). This results in the existence of four possible stereoisomers, which are grouped into two pairs of diastereomers: the threo and erythro forms. nih.govgoogle.com
Synthesis and Characterization of Racemic Mixtures
Most synthetic routes for this compound, particularly those starting from racemic precursors, yield a mixture of stereoisomers. google.com The commercially available form of the precursor, glycopyrronium bromide, is typically a racemic mixture of the (R,S) and (S,R) enantiomers, which constitute the threo diastereomer. google.com When this compound is synthesized from this mixture, it results in what is referred to as threo-glycopyrronium tosylate, a racemic mixture of (R)-3-((S)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium 4-methylbenzenesulfonate (B104242) and (S)-3-((R)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium 4-methylbenzenesulfonate. nih.gov Similarly, the erythro form is a racemic mixture of the (R,R) and (S,S) enantiomers. nih.gov The synthesis can produce a mixture containing both threo and erythro pairs, which may require further purification to isolate the desired diastereomer. nih.gov
Enantiomeric Synthesis and Separation Methodologies
The separation of the stereoisomers of glycopyrronium is a key challenge. While the separation of diastereomeric racemates can sometimes be achieved by crystallization, the separation of enantiomers requires chiral-specific techniques. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as one based on β-cyclodextrin, has been proposed for the analytical determination of glycopyrronium bromide diastereomers. ingentaconnect.com
For preparative separation, capillary electrophoresis (CE) has emerged as a powerful technique. A chiral CE method using sulfated-β-cyclodextrin as a chiral selector has been developed for the enantioseparation of glycopyrrolate. nih.gov This method was successful in separating the four stereoisomers. nih.govmdpi.com Another validated CZE (Capillary Zone Electrophoresis) method utilized a phosphate (B84403) buffer with S-β-CD as the chiral selector to successfully separate the (R,S)-enantiomer from the (S,R)-enantiomer and the (R,R) and (S,S) diastereomers. mdpi.com These electromigration techniques are crucial for obtaining enantiomerically pure compounds for pharmacological evaluation. nih.gov
Stereoselectivity and Eudismic Analysis in Compound Development
The pharmacological activity of glycopyrronium stereoisomers is not uniform; they exhibit different affinities for muscarinic receptors. cuni.cz Research on soft glycopyrrolate analogues has shown that the (2R) isomers are significantly more active than the (2S) isomers. researchgate.net This difference in activity between stereoisomers is a central concept in eudismic analysis, which studies the relationship between enantiomeric pairs and their biological activity. The ratio of potencies between the more active enantiomer (the eutomer) and the less active one (the distomer) is known as the eudismic ratio. For glycopyrrolate, the (R,S)-enantiomer is considered the eutomer. mdpi.com
The distinct pharmacological profiles of the individual stereoisomers highlight the importance of stereoselective synthesis and separation. cuni.cz While all isomers may show some receptor affinity, developing a single, highly active enantiomer can lead to a more targeted therapeutic effect with potentially fewer side effects. google.com The fact that the individual stereoisomers of glycopyrronium bromide show different affinities for M1-M4 muscarinic receptor subtypes underscores the need for stereochemically pure compounds in drug development. cuni.cz
Solid-State Chemistry and Polymorphism Research
The solid-state properties of an active pharmaceutical ingredient are critical for its stability, manufacturability, and bioavailability. This compound can exist in different solid forms, including crystalline polymorphs and an amorphous state. google.com
Identification and Characterization of Crystalline Forms
Research has identified several crystalline forms of glycopyrrolate tosylate, most notably Form C and Form D, as well as an amorphous form. google.com These forms can be distinguished by their unique physicochemical properties, which are determined using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). google.com
Form C is an anhydrous crystalline form. It can be prepared by dissolving glycopyrrolate tosylate in acetone (B3395972) at elevated temperatures, followed by slow cooling to precipitate the crystals. newdrugapprovals.org Another method involves heating Form D to a temperature range of 143-149°C under a nitrogen purge. newdrugapprovals.org
Form D is a crystalline monohydrate. google.com It can be prepared by dissolving this compound in a mixture of acetonitrile (B52724) and water and allowing the solvent to evaporate, followed by treatment with toluene to induce precipitation. newdrugapprovals.org The presence of one mole of water per mole of this compound is a key characteristic of this form. patsnap.com
An amorphous form of glycopyrrolate tosylate can be prepared by melting the crystalline material and then cooling it repeatedly. google.com TGA analysis of the amorphous form shows a weight loss of 2.2% between 25°C and 250°C, and it exhibits a glass transition temperature (Tg) at 11.6°C. google.comnewdrugapprovals.org
The characterization data for these forms are summarized in the tables below.
Table 1: XRPD Characterization of this compound Crystalline Forms
| Form | Characteristic XRPD Peaks (°2θ) google.comgoogle.com |
|---|---|
| Form C | 5.6, 13.1, 14.5, 17.2, 18.2, 19.9, 20.2, 21.4, 21.6, 22.7, 28.9 |
| Form D | 6.9, 10.3, 12.6, 13.7, 14.9, 15.3, 15.7, 16.4, 17.7, 18.2, 20.6 |
Note: The variability in XRPD data is typically considered to be ±0.2° 2θ. google.com
Table 2: Thermal Analysis of this compound Solid Forms| Form | Technique | Key Findings google.comnewdrugapprovals.orgpatsnap.com |
|---|---|---|
| Form C | DSC | Shows a DSC thermogram distinct from Form D. |
| TGA | Shows a TGA trace corresponding to an anhydrous form. | |
| Form D | DSC | Exhibits a single endotherm with a peak maximum at 79°C. |
| TGA | Shows a weight loss of approximately 3.5% between 25°C and 80°C, corresponding to one mole of water. | |
| Amorphous | DSC | Onset of glass transition temperature (Tg) measured at 11.6°C. |
Amorphous Forms and Solid Dispersions
Amorphous this compound has been a subject of study to understand its physical properties. newdrugapprovals.org An amorphous form was produced by repeatedly melting and cooling glycopyrrolate tosylate until it appeared as a glass under microscopy. newdrugapprovals.org X-ray powder diffraction (XRPD) analysis confirmed the amorphous nature of this "glassy" sample. newdrugapprovals.org
Thermal Analysis of Amorphous this compound
Thermogravimetric analysis (TGA) of the amorphous form showed a 2.2% weight loss between 25°C and 250°C. newdrugapprovals.org Differential scanning calorimetry (DSC) determined the onset of the glass transition temperature (Tg) to be 11.6°C. newdrugapprovals.org A modulated DSC thermogram further detailed the thermal behavior of the amorphous material. google.com
To improve properties such as the glass transition temperature and reduce deliquescence, solid dispersions of glycopyrrolate tosylate have been developed. google.com These dispersions are created by methods like lyophilization, which involves combining a solution of glycopyrrolate tosylate with a solution of an excipient in a common solvent. google.com
Solid Dispersions of this compound
Several excipients have been used to create solid dispersions with glycopyrrolate tosylate, and these dispersions are characterized by a single glass transition temperature, confirming their homogeneity. googleapis.com
| Excipient | Ratio (Excipient:Glycopyrrolate Tosylate) | Glass Transition Temperature (Tg) | Reference |
| HPMCAS | 1:1 | ~42°C | googleapis.com |
| Sucrose | 9:1 | ~62°C | googleapis.com |
| Kollicoat® IR | 1:1 | - | google.com |
| Soluplus® | 1:1 | - | google.com |
| PVP K29/32 | 1:1 | - | google.com |
| Kollidon® VA 64 | 1:1 | - | google.com |
The formation of a solid dispersion is verified by techniques like infrared spectroscopy, where peak shifts compared to the individual components indicate the creation of a new material, and by the presence of a single glass transition temperature in DSC analysis. googleapis.com For instance, the 1:1 solid dispersion of HPMCAS and glycopyrrolate tosylate is characterized by an infrared peak at approximately 1228 cm⁻¹ and a Tg of about 42°C. googleapis.com
Hydrates and Solvates
This compound can exist in various solid forms, including hydrates and solvates. google.comgoogle.com A solvate is a crystalline solid that incorporates solvent molecules into its crystal lattice. google.com When the solvent is water, the solvate is termed a hydrate (B1144303). google.com These can be stoichiometric or non-stoichiometric. google.com
A significant hydrate form is this compound monohydrate. google.comfda.gov This form has the chemical formula C₂₆H₃₇NO₇S and a molecular weight of 507.6 g/mol . fda.gov The monohydrate has been identified as Form D. google.comgoogle.com An ORTEP drawing of Form D glycopyrrolate tosylate monohydrate confirms its structure. google.comgoogle.com
Crystallographic Data for Form D Glycopyrrolate Tosylate Monohydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | google.com |
| Space Group | P2₁/n | google.com |
Dehydration of the monohydrate (Form D) leads to the formation of dehydrated Form D. google.comnewdrugapprovals.org This was demonstrated by storing a mixture of glycopyrrolate tosylate solids over P₂O₅ at ambient temperature for 18 days, resulting in dehydrated Form D as confirmed by XRPD analysis. newdrugapprovals.org The overlay of XRPD patterns for Form D and dehydrated Form D shows the structural changes upon dehydration. google.comgoogle.com
Co-crystal Engineering and Characterization
Co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a co-former are held together in the same crystal lattice by non-ionic interactions. google.comnih.gov The engineering of co-crystals can improve the physicochemical properties of an API, such as solubility, dissolution rate, and stability. google.comnih.gov
While specific co-crystals of this compound are not detailed in the provided search results, the concept of co-crystal formation is well-established for the glycopyrronium cation. google.comgoogle.compatsnap.com For example, co-crystals of glycopyrronium bromide with lactose (B1674315) have been developed. google.com This indicates the potential for this compound to also form co-crystals with suitable co-formers. google.comgoogle.compatsnap.com The formation of co-crystals can be a valuable strategy to enhance the properties of this compound. google.compatsnap.com
Molecular Mechanisms and Receptor Pharmacology
Competitive Muscarinic Acetylcholine (B1216132) Receptor Antagonism
Glycopyrronium (B1196793) acts as a competitive antagonist at muscarinic acetylcholine receptors. ncats.ioacademicmed.orgresearchgate.netadooq.com This means it binds to the same sites on these receptors as the neurotransmitter acetylcholine (ACh) but does not activate them. ncats.ionih.gov By occupying these receptors, glycopyrronium prevents ACh from binding and initiating its normal physiological response. ncats.ionih.govpatsnap.comdrugs.com This inhibitory action is reversible and forms the basis of its therapeutic applications. drugcentral.org The antagonism of muscarinic receptors leads to a reduction in the volume and free acidity of gastric secretions, as well as control over excessive pharyngeal, tracheal, and bronchial secretions. ncats.io In the context of hyperhidrosis, glycopyrronium's blockade of acetylcholine's action on sweat glands leads to a reduction in sweat production. patsnap.comdrugs.comconsensus.appfda.govskintherapyletter.comnih.gov
The chemical structure of glycopyrronium, specifically its quaternary ammonium (B1175870) group, imparts a high polarity to the molecule. ncats.ioacademicmed.org This structural feature limits its ability to cross lipid membranes, such as the blood-brain barrier, which differentiates it from non-polar tertiary amines like atropine (B194438) and scopolamine. ncats.ioacademicmed.org
Subtype Selectivity and Affinity Profiling
Glycopyrronium demonstrates a notable profile of selectivity and affinity for the different subtypes of muscarinic receptors (M1-M5).
Investigations at M1, M2, M3, M4, and M5 Receptor Subtypes
Research indicates that glycopyrronium binds to all five muscarinic receptor subtypes. researchgate.netnih.govdrugcentral.org However, it exhibits a higher affinity for certain subtypes over others. Studies have shown that glycopyrronium has the highest affinity for the M1 and M3 receptor subtypes. researchgate.netdrugbank.comdovepress.com This is followed by its affinity for M2, M4, and M5 receptors. drugbank.comnih.gov Specifically, competitive binding assays have revealed pKi values of 9.81 for M1, 9.05 for M2, 9.59 for M3, 9.05 for M4, and 8.96 for M5 receptors. fda.gov Another study reported pKi values of 9.60 for M1 and 9.59 for M3. researchgate.net
This selectivity is clinically relevant. For instance, in the airways, while M1 to M4 receptors are present, the M3 receptor is predominantly responsible for bronchoconstriction and airway secretions. drugbank.comnih.gov The M1 receptor also plays a partial role in salivary and gastric acid secretions. drugbank.comnih.gov The higher affinity for M1 and M3 receptors, therefore, underlies its effects in these areas. dovepress.comnih.govtga.gov.au Some studies have quantified this selectivity, noting a 4- to 5-fold higher preference for M1 and M3 receptors compared to the M2 receptor. dovepress.comtga.gov.au
| Receptor Subtype | pKi Value (Study 1) fda.gov | pKi Value (Study 2) researchgate.net |
| M1 | 9.81 | 9.60 |
| M2 | 9.05 | - |
| M3 | 9.59 | 9.59 |
| M4 | 9.05 | - |
| M5 | 8.96 | - |
Comparative Receptor Binding Studies with Other Anticholinergics
When compared to other anticholinergic agents, glycopyrronium displays a distinct binding profile. For example, while aclidinium (B1254267) shows a higher affinity for all muscarinic receptor subtypes than glycopyrronium and ipratropium (B1672105), glycopyrronium is unique in demonstrating a higher relative affinity for M3 receptors over M2 receptors. researchgate.netdovepress.com Tiotropium (B1237716), another long-acting muscarinic antagonist (LAMA), has a higher binding affinity for M2 and M3 receptors than glycopyrronium. researchgate.net
In terms of selectivity for M3 over M2 receptors, glycopyrronium exhibits greater selectivity than tiotropium. nih.gov Both glycopyrronium and tiotropium, however, show a preference for M3 receptors over M2 receptors. nih.gov Studies using rat lung tissue found that the in vitro binding affinity of tiotropium for muscarinic receptors was 10-11 times higher than that of ipratropium and glycopyrrolate (B1671915). researchgate.net
Receptor Binding Kinetics and Dissociation Dynamics
The duration of action of glycopyrronium is influenced by its receptor binding kinetics, particularly its rate of dissociation from muscarinic receptors. Kinetic studies have revealed that glycopyrronium dissociates more slowly from M1 and M3 receptors compared to M2 receptors. dovepress.comnih.gov This kinetic selectivity contributes to its prolonged therapeutic effect. nih.govdovepress.com
Specifically, the dissociation half-life of glycopyrronium has been measured at 13.9 minutes for M1 and 11.4 minutes for M3 receptors, in contrast to a much shorter 1.07 minutes for the M2 receptor. dovepress.com This rapid dissociation from M2 receptors is considered advantageous as it may minimize potential cardiac side effects associated with M2 blockade. nih.gov
When compared with other anticholinergics, glycopyrronium dissociates from recombinant M3 receptors faster than aclidinium and tiotropium, but more slowly than ipratropium. acs.org However, all four of these compounds dissociate more rapidly from M2 receptors than from M3 receptors. dovepress.comacs.org In human airway smooth muscle, glycopyrrolate was found to dissociate slowly from muscarinic receptors, which is believed to be the mechanism behind its long duration of action. nih.gov
| Anticholinergic | Dissociation from M3 Receptor | Dissociation from M2 Receptor |
| Glycopyrronium | Slower than ipratropium, faster than aclidinium and tiotropium acs.org | Faster than from M3 receptor dovepress.comnih.gov |
| Aclidinium | Slower than glycopyrronium acs.org | Faster than from M3 receptor dovepress.comacs.org |
| Tiotropium | Slower than glycopyrronium acs.org | Faster than from M3 receptor dovepress.comacs.org |
| Ipratropium | Faster than glycopyrronium acs.org | Faster than from M3 receptor dovepress.comacs.org |
Structure-Activity Relationship (SAR) Studies and Molecular Design
The chemical structure of glycopyrronium is fundamental to its pharmacological activity. As a quaternary ammonium compound, its structure is characterized by a permanently charged nitrogen atom, which influences its absorption and distribution. ncats.ioacademicmed.org
Elucidation of Key Structural Determinants for Receptor Interaction
Glycopyrronium tosylate possesses two asymmetric centers, meaning it can exist as four different stereoisomers. fda.govservice.gov.uk This stereochemistry can be a critical factor in its biological activity, as different enantiomers can interact differently with chiral biological molecules like receptors. cuni.cz The highly polar quaternary ammonium group is a key structural determinant that limits its passage across lipid membranes like the blood-brain barrier. ncats.io The molecule also contains a cyclopentyl and a phenyl group attached to a hydroxylated acetyl group, which are important for its interaction with the muscarinic receptor binding pocket. ncats.ionih.gov The tosylate salt form of glycopyrronium has been shown to have an equivalent binding affinity for the M3 muscarinic receptor in vitro when compared to the bromide salt. researchgate.net
Computational Chemistry and Molecular Modeling Approaches
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for understanding the interactions between ligands like glycopyrronium and their target receptors at an atomic level. These techniques provide insights into the binding modes, affinities, and the dynamic nature of these interactions, which can guide the design of new and improved derivatives.
Glycopyrronium acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a particularly high affinity for the M1 and M3 subtypes. researchgate.nettga.gov.au Molecular dynamics simulations have been employed to study the binding of anticholinergic drugs, including the structurally similar tiotropium, to the M3 muscarinic receptor. nih.govnih.gov These simulations have revealed a potential binding pathway where the ligand first interacts with a metastable allosteric site in the extracellular vestibule before settling into the primary orthosteric binding pocket. nih.gov
Interestingly, while tiotropium was observed to bind to this secondary site, similar behavior was not noted for glycopyrrolate in the same study. nih.gov This suggests differences in the binding kinetics and pathways between these two anticholinergic agents, which could contribute to their distinct pharmacological profiles.
MD simulations can also elucidate the structural basis for receptor subtype selectivity. For instance, simulations have shown that the extracellular loop 2 (ECL2) of the M2 receptor is more mobile than that of the M3 receptor when tiotropium is bound. nih.gov This difference in flexibility could be exploited in the rational design of M3-selective glycopyrronium derivatives.
Accelerated molecular dynamics (aMD) simulations, a technique that enhances the sampling of conformational space, have been used to study the binding of various ligands to the M3 receptor. core.ac.uk These studies have successfully captured the binding of antagonists to the extracellular vestibule and agonists to the orthosteric site, further validating the presence of these distinct binding locations and providing a more detailed picture of the ligand recognition process. core.ac.uk
Quantum chemical (QC) calculations offer a powerful approach to investigate the electronic structure and reactivity of molecules, providing deep mechanistic insights that are often inaccessible through classical molecular mechanics or experimental methods alone. mdpi.comaps.org While specific QC studies on this compound are not extensively reported in the literature, the application of these methods to biological systems holds significant promise for understanding its mechanism of action.
Quantum mechanics can be used to accurately calculate molecular properties such as:
Electron Distribution and Electrostatic Potential: These properties are fundamental to understanding how glycopyrronium interacts with the amino acid residues in the binding pocket of the muscarinic receptor. The positive charge on the quaternary nitrogen is a key feature, and QC can precisely map the electrostatic potential around the entire molecule, identifying regions that are favorable for electrostatic and hydrogen bonding interactions.
Reaction Energetics: QC methods can be used to calculate the energy barriers for chemical reactions, such as the hydrolysis of "soft" glycopyrronium derivatives. lew.roingentaconnect.com This information is crucial for designing compounds with the desired rate of metabolic inactivation.
Vibrational Frequencies: The vibrational modes of a molecule, which can be calculated using QC, are related to its infrared spectrum and can provide a signature for its structure and bonding. In some theories of receptor activation, the vibrational modes of a ligand may play a role in the signaling process. nih.gov
The principles of quantum mechanics are increasingly being applied to understand complex biological phenomena, from the efficiency of photosynthesis to the mechanism of enzyme catalysis. nih.govscitechdaily.com For a molecule like glycopyrronium, QC calculations could be used to refine the force fields used in classical MD simulations, leading to more accurate predictions of binding affinities and dynamics. Furthermore, by studying the electronic changes that occur upon binding, QC could help to unravel the precise mechanism by which glycopyrronium binding leads to the allosteric changes in the receptor that result in the blockade of signal transduction. The application of such advanced computational techniques represents a frontier in the rational design of new glycopyrronium derivatives with enhanced therapeutic properties.
Table 2: Potential Applications of Quantum Chemistry in this compound Research
| Application | Mechanistic Insight |
| Calculation of electrostatic potential | Understanding the key electrostatic interactions with muscarinic receptor residues. |
| Modeling reaction pathways | Determining the energy barriers for the hydrolysis of "soft" derivatives to predict metabolic stability. lew.roingentaconnect.com |
| Refining force fields for MD simulations | Improving the accuracy of classical simulations of ligand-receptor binding and dynamics. |
| Analysis of electronic structure changes upon binding | Elucidating the mechanism of receptor antagonism at a sub-atomic level. |
Preclinical Pharmacokinetics and Biotransformation Research
In Vitro and In Vivo Absorption Studies in Animal Models and Isolated Tissues
Preclinical investigations into the absorption of glycopyrronium (B1196793) have utilized a range of in vitro and in vivo models to characterize its movement across biological membranes.
Permeation Across Biological Barriers (e.g., Human Skin Models)
In vitro studies using human skin have been crucial in understanding the dermal penetration of glycopyrronium tosylate. Research employing flow-through diffusion cells with human skin from various anatomical locations demonstrated significant differences in permeation. nih.gov When a 2.4% this compound solution was applied, delivery through palmar (hand) and plantar (foot) skin was found to be up to 40 times lower than through axillary (underarm) or abdominal skin. nih.gov This highlights the substantial influence of skin thickness and regional characteristics on absorption. nih.gov
Further in vivo dermal absorption studies in preclinical species support the finding of low systemic uptake. In rats and rabbits, the apparent bioavailability of glycopyrrolate (B1671915) administered dermally was exceptionally low, at 0.22% and 0.03%, respectively. fda.gov
Oral absorption has also been shown to be poor in animal models. Studies in rats indicated that after oral administration, only a small fraction of the dose was found in the stomach (1.9%) and small intestine (6.4%) three hours after dosing, suggesting limited and variable gastrointestinal absorption. researchgate.net
Influence of Formulation Variables on Absorption Kinetics
Formulation and application conditions profoundly affect the absorption kinetics of topically applied this compound. Research on human skin models has identified occlusion and exposure time as critical variables. nih.gov
Occlusion, achieved by covering the application site with materials like parafilm or saran (B1199687) wrap, was shown to increase the delivery of this compound by as much as 10-fold. nih.gov This enhancement is likely due to increased skin hydration and temperature, which can alter the barrier properties of the stratum corneum.
Exposure time is another key determinant of absorption. In one study, reducing the exposure time of a 2.4% this compound solution from 24 hours to just 5, 15, or 60 minutes resulted in a 90% decrease in the drug's flux across the skin. nih.gov However, it was noted that combining these shorter exposure times with occlusion could restore the total delivery to levels comparable to a 24-hour, non-occluded application. nih.gov These findings underscore the interplay between different formulation and application factors in modulating dermal absorption.
Table 1: Factors Influencing In Vitro Dermal Delivery of this compound
| Factor | Observation | Impact on Delivery | Citation |
|---|---|---|---|
| Anatomical Site | Comparison of palmar/plantar vs. axillary/abdominal skin | Up to 40-fold lower delivery through palmar and plantar skin | nih.gov |
| Occlusion | Application site covered with parafilm or saran wrap | Up to 10-fold increase in delivery | nih.gov |
| Exposure Time | Reduction from 24 hours to 5-60 minutes | 90% decrease in flux | nih.gov |
| Exposure & Occlusion | Short exposure (5-60 min) combined with occlusion | Delivery restored to levels of 24-hour non-occluded exposure | nih.gov |
Distribution Profile Characterization in Preclinical Species
Tissue Distribution and Compartmental Modeling
Following absorption, glycopyrronium distributes into various tissues. Preclinical data from animal models have been used to develop compartmental models to describe its pharmacokinetic profile. For inhaled glycopyrronium, the apparent volume of distribution in the terminal phase (Vz/F) was reported to be 7,310 L, a value that reflects the slow elimination following inhalation. europa.eu After intravenous administration, the steady-state volume of distribution (Vss) was 83 liters, and the volume of distribution in the terminal phase (Vz) was 376 liters. europa.eueuropa.eu
Pharmacokinetic modeling of inhaled glycopyrronium has been described using a model with three parallel pulmonary absorption processes, each with a different absorption rate constant. nih.gov More complex translational models have also been developed using data from rats and dogs to predict human pharmacokinetics. nih.govresearchgate.net These models, which can include features like a deep lung compartment, are designed to capture the key aspects of pulmonary and systemic pharmacokinetics to allow for translation across species. nih.gov In rats, a semi-mechanistic model was developed to describe local tissue concentrations in the trachea, upper bronchial tree, and alveolar region. uni-hamburg.de
Impact of Quaternary Ammonium (B1175870) Structure on Tissue Penetration
Glycopyrronium is a quaternary ammonium compound. dovepress.com This chemical structure, which carries a permanent positive charge, significantly restricts its ability to cross lipid membranes. researchgate.net Consequently, its penetration into certain tissues, most notably across the blood-brain barrier, is limited. researchgate.net This property reduces the potential for central nervous system effects compared to tertiary amine anticholinergics like atropine (B194438). researchgate.net The plasma protein binding of glycopyrronium in humans is moderate, reported to be between 38% and 41%. europa.eutga.gov.au
Metabolic Pathways and Metabolite Identification
In vitro metabolism studies have demonstrated that the metabolic pathways for glycopyrronium are consistent between animals (mouse, rat, rabbit, dog) and humans, with no unique human metabolites identified. europa.euservice.gov.uk The biotransformation of glycopyrronium occurs primarily through two main pathways: hydrolysis and oxidation. europa.eutga.gov.aumedsafe.govt.nz
The primary metabolic routes are:
Hydrolysis: The ester linkage in the glycopyrronium molecule can be hydrolyzed, resulting in the formation of a carboxylic acid derivative known as metabolite M9 (2-cyclopentyl-2-hydroxy-2-phenylacetic acid). europa.eutga.gov.auservice.gov.uk This reaction is believed to be catalyzed by members of the cholinesterase family. europa.eutga.gov.aumedsafe.govt.nz M9 is considered a major circulating metabolite, particularly after oral administration, where it is formed by pre-systemic hydrolysis or first-pass metabolism of the swallowed drug fraction. europa.eutga.gov.au
Oxidation: Glycopyrronium undergoes hydroxylation on the cyclopentyl and phenyl rings, leading to a variety of mono- and bis-hydroxylated metabolites. europa.eutga.gov.au Subsequent dehydrogenation on the cyclopentyl ring can also occur. fda.gov In vitro investigations have shown that multiple cytochrome P450 (CYP) isoenzymes, including CYP2D6 with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4, contribute to this oxidative biotransformation. tga.gov.aufda.govdrugbank.com
Role of Cytochrome P450 Enzymes in Glycopyrronium Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in the Phase I metabolism of many drugs. nih.gov In vitro studies have revealed that multiple CYP isoenzymes are involved in the oxidative biotransformation of glycopyrronium. europa.euhres.ca Specifically, CYP2D6 appears to be the main enzyme responsible for its metabolism, with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4. drugbank.comnih.gov
Despite the involvement of these enzymes, metabolism is considered a secondary route for the elimination of systemically available glycopyrronium. tga.gov.au Inhibition or induction of these CYP enzymes is therefore considered unlikely to cause a clinically significant change in systemic exposure to the drug. europa.eutga.gov.au In vitro studies have also shown that glycopyrronium bromide does not have a significant capacity to inhibit or induce major CYP isoforms at clinically relevant concentrations. tga.gov.au
The hydrolysis of glycopyrronium to its M9 metabolite is likely catalyzed by enzymes from the cholinesterase family. hres.ca
Characterization of Active and Inactive Metabolites (e.g., M9)
The biotransformation of glycopyrronium results in the formation of several metabolites. The most notable of these is a carboxylic acid derivative, designated M9, which is formed through direct hydrolysis. europa.euhres.catga.gov.au This M9 metabolite is considered to be pharmacologically inactive. service.gov.uk In addition to M9, various mono- and bis-hydroxylated metabolites are formed through oxidative pathways. europa.euhres.catga.gov.au
Following intravenous administration, the systemic exposure to M9 is minimal, accounting for about 4% of the parent drug's maximum concentration (Cmax) and area under the curve (AUC). tga.gov.au However, after inhalation, the systemic exposure to M9 can be of a similar magnitude to the parent drug. service.gov.uktga.gov.au It is believed that M9 is primarily formed from the portion of the inhaled dose that is swallowed, undergoing pre-systemic hydrolysis and/or first-pass metabolism. tga.gov.au This is supported by the finding that only very small amounts of M9 are found in the urine after both intravenous and inhalation administration (≤ 0.5% of the dose). tga.gov.au
Glucuronide and/or sulfate (B86663) conjugates of glycopyrronium have also been identified in human urine after repeated inhalation, constituting about 3% of the dose. europa.eutga.gov.au
Excretion Pathways and Mass Balance Studies in Animal Models
Mass balance studies in animals, using radiolabeled glycopyrronium bromide, have been conducted to understand its excretion pathways. Following intravenous administration, elimination is nearly complete, with approximately 85% of the dose excreted in the urine and about 5% in the bile. europa.eutga.gov.au The majority of the excreted substance is the unchanged parent drug. nih.govfda.gov This indicates that renal excretion is the primary route of elimination for systemically available glycopyrronium. hres.caeuropa.eu
In rats that received the drug orally, the primary route of excretion was through the feces, accounting for about 95% of the dose. fda.gov In lactating rats, glycopyrronium bromide and its metabolites were found to be excreted into the milk, with concentrations up to 10 times higher than in the blood of the mother. europa.eugeneesmiddeleninformatiebank.nl
The non-renal clearance of glycopyrronium, which accounts for about 30-40% of total clearance, is attributed to a combination of biliary clearance and metabolism. hres.ca
Comparative Preclinical Pharmacokinetic Profiles Across Species
Preclinical pharmacokinetic studies of glycopyrronium have been conducted in several animal species, including mice, rats, rabbits, dogs, and minipigs, revealing some species-specific differences. service.gov.uk
In vitro studies of hepatocyte metabolism showed quantitative, but not qualitative, differences between species. service.gov.uk Glycopyrronium was metabolized more extensively in the liver microsomes of mice, rats, and minipigs compared to human liver microsomes. service.gov.uk
The volume of distribution and plasma clearance of glycopyrronium have been shown to vary across species. For example, in male Göttingen minipigs, glycopyrronium administered intravenously exhibited high plasma clearance and a large apparent volume of distribution. In rabbits, intravenous administration resulted in fast clearance and a relatively large volume of distribution.
The plasma protein binding of glycopyrronium also shows some species variation. In humans, the in vitro plasma protein binding is between 38% and 41%. hres.catga.gov.au Rabbits tend to have higher protein binding levels compared to other studied species. The blood-to-plasma concentration ratios, however, were found to be comparable across species, ranging from 0.48 to 0.67. service.gov.uk
Interactive Data Table: Comparative In Vitro Metabolism of Glycopyrronium
| Species | System | Metabolism Rate | Finding |
|---|---|---|---|
| Human | Liver Microsomes | Poor | Only 20% metabolized in 150 minutes. service.gov.uk |
| Mouse | Liver Microsomes | Readily Metabolized | Clearance value of 121 µL/min/mg protein. service.gov.uk |
| Rat | Liver Microsomes | Readily Metabolized | Clearance value of 593 µL/min/mg protein. service.gov.uk |
| Minipig | Liver Microsomes | Readily Metabolized | Clearance value of 346 µL/min/mg protein. service.gov.uk |
Preclinical Pharmacodynamics and Biological Activity Research
In Vitro Functional Assays for Anticholinergic Activity
In vitro studies have been fundamental in elucidating the anticholinergic properties of the glycopyrronium (B1196793) moiety, demonstrating its potent inhibitory effects on muscle contraction and glandular secretion at the cellular and tissue level.
The anticholinergic activity of glycopyrrolate (B1671915) has been characterized in isolated airway tissues. In studies using guinea-pig trachea, glycopyrrolate demonstrated a concentration-dependent inhibition of contractions induced by electrical field stimulation (EFS). nih.gov It was found to be more potent than ipratropium (B1672105) bromide, another muscarinic antagonist, in this model. nih.gov The onset of action for glycopyrrolate was similar to that of ipratropium bromide in both guinea-pig trachea and human airway smooth muscle (HASM). nih.gov However, kinetic studies revealed that glycopyrrolate dissociates slowly from muscarinic receptors in HASM, which may account for its long duration of action. nih.gov After washout from the tissue bath, the inhibitory effect of glycopyrrolate on neural responses in human tissues was significantly more prolonged compared to ipratropium bromide. nih.gov
Table 1: Potency of Glycopyrrolate in Inhibiting Electrically Stimulated Contractions in Guinea-Pig Trachea
| Compound | IC₅₀ (nM) |
|---|---|
| Glycopyrrolate | 0.15 |
| Ipratropium Bromide | 0.58 |
Data sourced from studies on electrically stimulated (40 V, 0.5 ms, 4 Hz) guinea-pig trachea. nih.gov
Glycopyrronium functions as a competitive inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial for glandular secretions. mpa.senih.gov It demonstrates a high binding affinity for all five muscarinic receptor subtypes (M1-M5). researchgate.netmpa.se The M3 receptor subtype, in particular, is predominantly responsible for mediating secretions from sweat and salivary glands, as well as gastric acid. drugbank.com The M1 receptor also plays a partial role in salivary and gastric acid secretion. drugbank.com
By blocking these receptors, glycopyrronium prevents their activation by acetylcholine, thereby inhibiting downstream signaling pathways that lead to secretion. researchgate.net This mechanism is the basis for its effect in reducing sweat production in sweat glands and secretions in other exocrine glands. drugs.comnih.gov An in vitro study was conducted to compare the binding properties of glycopyrronium tosylate and glycopyrronium bromide to muscarinic M3 receptors using a specialized cell line. fda.gov The results showed that the dose-response curves were similar, with calculated IC50 values of 0.102 nM for this compound and 0.108 nM for glycopyrronium bromide, indicating their equivalent binding affinities. fda.gov
Electrically Stimulated Contraction Inhibition in Isolated Tissues (e.g., Guinea-Pig Trachea, Human Airway Smooth Muscle)
In Vivo Pharmacodynamic Studies in Animal Models
In vivo research in various animal models has further confirmed the pharmacodynamic effects of glycopyrronium, providing insights into its systemic actions on glandular secretions and the autonomic nervous system.
Glycopyrrolate has been shown to effectively reduce a variety of glandular secretions in animal models. Its anticholinergic action inhibits salivary, tracheobronchial, and pharyngeal secretions. researchgate.netnih.gov In a study involving buffalo calves, administration of glycopyrrolate resulted in visibly dry muzzles and nostrils, indicative of its antisialagogue effect. researchgate.net The compound also inhibits gastric acid secretion and reduces the rate of perspiration by acting on sweat glands. drugs.comdrugbank.comfda.gov The reduction in salivary flow is directly proportional to the dose administered. researchgate.net
Glycopyrronium's antagonism of muscarinic receptors impacts the autonomic nervous system, particularly the parasympathetic division. In safety pharmacology studies with beagle dogs, intravenous administration of glycopyrrolate led to transient effects on heart rate and blood pressure. service.gov.uk Inhaled administration in dogs also caused a temporary increase in heart rate. service.gov.uk Furthermore, repeat-dose toxicity studies in dogs identified tachycardia as a frequent finding at higher doses. mpa.seservice.gov.uk
A comparative study in dogs under ketamine-xylazine anesthesia found that glycopyrrolate, which blocks peripheral muscarinic receptors, produces only mild tachycardia. e-jvc.org Due to its quaternary amine structure, glycopyrronium does not readily cross the blood-brain barrier, limiting its effects on the central nervous system. service.gov.uke-jvc.org Safety pharmacology studies have shown no treatment-related effects on the central nervous system, with the exception of slight and transient pupil dilation. researchgate.netservice.gov.uk
Dose-response relationships for glycopyrronium have been characterized in preclinical animal models. In a 39-week study in minipigs, no adverse toxicities were observed even with daily dermal exposures up to 44mg/kg. mpa.se However, studies in rats involving dermal application of a 20% glycopyrrolate solution induced significant local irritation. mpa.se In the same species, reduced mean body weight was noted in male rats treated with solutions of 6% or greater. mpa.se The effect of glycopyrrolate on reducing salivation has been shown to be directly proportional to the dose. researchgate.net
Impact on Autonomic Nervous System Function in Preclinical Species
Investigation of Off-Target Pharmacological Interactions in Preclinical Systems
Glycopyrronium is a quaternary ammonium (B1175870) compound, and its chemical structure inherently limits its ability to cross the blood-brain barrier. researchgate.netnih.gov This characteristic minimizes central nervous system (CNS) side effects. researchgate.netnih.gov Preclinical investigations have focused on its peripheral activity and potential for interactions away from its primary target, the muscarinic receptors.
While dedicated nonclinical safety pharmacology studies were not conducted specifically for this compound monohydrate, the broader pharmacological profile of glycopyrrolate has been characterized. fda.gov The secondary pharmacology of glycopyrronium involves the inhibition of various bodily functions regulated by muscarinic receptors, including intestinal motility, gastric secretion, lacrimation, and salivation. fda.gov
In preclinical assessments, general toxicology studies involving the topical application of this compound to minipigs revealed no effects on electrocardiogram (ECG) parameters. fda.govfda.gov However, safety studies on other formulations of glycopyrronium, such as the bromide salt for inhalation, have provided further insights. In beagle dogs, transient effects on heart rate, blood pressure, and the QT-interval were observed. mpa.se Conversely, studies in rats using an inhaled formulation did not show any treatment-related effects on the respiratory system. mpa.se
To assess broader off-target activity, the metabolite of glycopyrronium, M9, was screened against a panel of 65 targets, including G-protein coupled receptors, transporters, ion channels, and enzymes, to evaluate its potential for unintended pharmacological interactions. service.gov.uk
Table 1: Summary of Preclinical Off-Target and Safety Pharmacology Findings
| System/Assay | Animal Model/System | Key Findings | Citation |
| Central Nervous System | General (Quaternary Amine Structure) | Minimal penetration of the blood-brain barrier. | researchgate.netnih.gov |
| Cardiovascular System | Minipig (Topical GT) | No effects on ECG observed in general toxicology studies. | fda.govfda.gov |
| Cardiovascular System | Beagle Dog (Inhaled GPB) | Transient effects on heart rate, blood pressure, and QT-interval. | mpa.se |
| Respiratory System | Rat (Inhaled GPB) | No treatment-related effects observed. | mpa.se |
| Broad Receptor Screening | In Vitro (Metabolite M9) | Screened against a panel of 65 receptors, transporters, ion channels, and enzymes. | service.gov.uk |
| GT: this compound; GPB: Glycopyrronium Bromide |
Mechanistic Insights into Preclinical Efficacy in Disease Models
The preclinical efficacy of glycopyrronium is rooted in its function as a competitive antagonist of muscarinic acetylcholine receptors. researchgate.net It demonstrates a high binding affinity for all five muscarinic receptor subtypes (M1-M5), with a particular potency at the M1 and M3 subtypes. researchgate.net This mechanism is central to its therapeutic effects in models of hyperhidrosis, sialorrhea, and respiratory conditions. researchgate.net
Hyperhidrosis Models
The primary mechanism for treating hyperhidrosis is the local inhibition of sweat production. skintherapyletter.com Glycopyrronium competitively blocks the action of acetylcholine on muscarinic receptors located on eccrine sweat glands. medscape.comdrugs.com By preventing the stimulation of these postganglionic cholinergic nerves, the secretion of sweat is reduced. fda.govdrugs.com
Preclinical studies using animal models have supported this mechanism.
Minipig Model : In a study where various concentrations of this compound were applied topically to minipigs daily, no significant systemic effects were observed, indicating a localized pharmacological action. service.gov.uk
In Vitro Human Skin Model : Research using human skin in diffusion cells provided insights into the variables affecting topical delivery. The study demonstrated that this compound penetration was significantly influenced by the anatomical site, occlusion, and exposure duration. Delivery through the thicker skin of the palms and soles was up to 40 times lower than through axillary or abdominal skin, highlighting the importance of the application site for efficacy. nih.gov Occlusion was found to increase the delivery by up to 10-fold. nih.gov
Sialorrhea Models
Glycopyrronium's efficacy in reducing sialorrhea (excessive drooling) stems from its anticholinergic effects on salivary glands. researchgate.netnih.gov This is particularly relevant in preclinical models representing neurologic conditions associated with drooling. fda.govnih.gov The mechanism involves the blockade of M1 and M3 muscarinic receptors in the salivary glands, which are responsible for stimulating saliva production. researchgate.net By inhibiting these receptors, glycopyrronium effectively reduces the rate of salivation. researchgate.net
Respiratory Models
In preclinical respiratory models, glycopyrronium has been shown to reduce secretions in the upper and lower airways. researchgate.net Its use as an antisialagogue in surgical settings is based on its ability to decrease pharyngeal, tracheal, and bronchial secretions. researchgate.netacademicmed.org Studies in anesthetized rats demonstrated that while glycopyrrolate effectively prevented bradycardia, it did not negatively influence the respiration rate. service.gov.uk This supports its role in maintaining respiratory stability while reducing secretions. service.gov.uk
Table 2: Preclinical Efficacy and Mechanistic Data for this compound
| Disease Model | Preclinical System | Mechanism of Action | Key Findings | Citation |
| Hyperhidrosis | Minipig (Topical) | Inhibition of acetylcholine on sweat gland muscarinic receptors. | Localized pharmacological effect with no apparent systemic effects. | service.gov.uk |
| Hyperhidrosis | In Vitro Human Skin | Inhibition of acetylcholine on sweat gland muscarinic receptors. | Skin thickness, occlusion, and exposure time significantly impact drug delivery. Axillary skin shows higher permeability than palmar/plantar skin. | nih.gov |
| Sialorrhea | General (Antisialagogue Effect) | Blockade of M1 and M3 muscarinic receptors in salivary glands. | Reduces the rate of salivation by preventing receptor stimulation. | researchgate.net |
| Respiratory | Anesthetized Rat | Reduction of airway secretions via muscarinic antagonism. | Reduces pharyngeal, tracheal, and bronchial secretions; does not negatively impact respiration rate in this model. | researchgate.netservice.gov.uk |
Analytical Methodologies and Quality Assurance Research
Development and Validation of Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are the cornerstone of quantitative analysis for glycopyrronium (B1196793) tosylate, providing the high levels of sensitivity and specificity required for pharmaceutical quality control. These methods are meticulously developed and validated according to guidelines from the International Council for Harmonisation (ICH) to ensure they are fit for purpose. nih.govajpaonline.com
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is widely used for the estimation of glycopyrronium in bulk drug and pharmaceutical dosage forms. researchgate.net These methods are valued for their accuracy, precision, and robustness.
Researchers have developed various RP-HPLC methods for the quantification of glycopyrrolate (B1671915) (the active cation in glycopyrronium tosylate). One such method utilized a μ Bondapak C-18 column with a mobile phase composed of a sodium sulphate buffer, 1N sulfuric acid, acetonitrile (B52724), and methanol, with UV detection at 222 nm. researchgate.net This method demonstrated linearity in the concentration range of 20-80 μg/mL and achieved a high percentage recovery, indicating its accuracy. researchgate.net Another validated method for simultaneous estimation of glycopyrrolate and formoterol (B127741) employed a Phenomenex Luna C18 column with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer (pH 4.6). ijrpr.com Detection was performed at 245 nm, with glycopyrrolate showing a retention time of 2.102 minutes and linearity in the 10-50 µg/mL range. ijrpr.com
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC that uses smaller particle size columns for faster and more efficient separations, has also been applied. A stability-indicating UPLC method was developed for glycopyrrolate and neostigmine (B1678181) using a Symmetry-C18 column and a mobile phase of acetonitrile and 1% orthophosphoric acid buffer. rjptonline.org This method proved to be linear, accurate, and precise for the quantification of glycopyrrolate. rjptonline.org
| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection (Wavelength) | Retention Time (Glycopyrrolate) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | μ Bondapak C-18 (300x3.9mm; 10μm) | Sodium sulphate buffer, 1N Sulfuric acid, Acetonitrile, Methanol (1230:6:470:300 v/v/v/v) | 2.3 ml/min | UV at 222 nm | 4.2 minutes | researchgate.net |
| RP-HPLC | Phenomenex Luna C18 (4.6x250mm, 5µm) | Acetonitrile: Phosphate Buffer (pH-4.6) (45:55 v/v) | 1.0 mL/min | UV at 245 nm | 2.102 minutes | ijrpr.com |
| RP-UPLC | Symmetry-C18 (150mm X 4.6mm, 3.5µm) | Acetonitrile: 1% Orthophosphoric acid buffer (70:30 v/v) | 1.0 ml/min | PDA at 255 nm | Not Specified | rjptonline.org |
For applications requiring ultra-high sensitivity, such as the analysis of glycopyrronium in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. d-nb.infonih.gov These bioanalytical methods are crucial for pharmacokinetic studies. d-nb.info Two validated LC-MS/MS methods were used to determine plasma glycopyrronium concentrations during clinical development of a topical formulation. fda.gov
One specific and sensitive LC-MS/MS method was developed for the quantitative determination of glycopyrrolate in human plasma over a concentration range of 4.00-2000 pg/mL. nih.gov The method involved solid-phase extraction (SPE) followed by analysis on an Agilent Pursuit 5PFP column. nih.gov Mass spectrometric detection was performed in positive ion mode, monitoring the mass transition (m/z) of 318.3 → 116.1 for glycopyrrolate and 321.3 → 119.1 for its deuterated internal standard (d3-glycopyrrolate). nih.gov This method demonstrated excellent linearity, precision, and accuracy. nih.gov
Another ultrasensitive LC-MS/MS method was developed to quantify plasma glycopyrrolate concentrations as low as 0.500 pg/mL (500 fg/mL). nih.gov This method also utilized solid-phase extraction and monitored the same mass transitions for glycopyrrolate and its internal standard, glycopyrrolate-d3. nih.gov The development of such highly sensitive assays is essential for characterizing the pharmacokinetics of low-dose formulations. nih.gov
| Extraction Method | LC Column | Mobile Phase | Detection Mode | Mass Transition (m/z) | Lower Limit of Quantification (LLOQ) | Reference |
|---|---|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Agilent Pursuit 5PFP | Isocratic: 50:50 (A:B) where A=10mM ammonium (B1175870) acetate (B1210297) in 1% formic acid; B=methanol | Positive ESI | 318.3 → 116.1 | 4.00 pg/mL | nih.gov |
| Solid-Phase Extraction (SPE) | Reversed-phase column | Not Specified | Positive ESI | 318.3 → 116.1 | 0.500 pg/mL | nih.gov |
| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 0.02 ng/mL (20 pg/mL) | d-nb.info |
High-Performance Liquid Chromatography (HPLC) Methods
Spectroscopic and Spectrometric Characterization Techniques
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's chemical structure, functional groups, and elemental composition. The chemical structure of this compound monohydrate has been elucidated and its physicochemical properties characterized using these methods. fda.gov
Key characterization data includes:
Elemental Analysis : For the monohydrate form (C₂₆H₃₇NO₇S), the calculated elemental composition is approximately C, 61.51%; H, 7.35%; N, 2.76%; and S, 6.32%. Experimental results have shown close agreement with these values. google.comgoogle.com
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weights of the constituent ions. The positive mode detects the glycopyrronium cation (m/z 318), while the negative mode detects the tosylate anion (m/z 171). google.comgoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule, confirming the presence of the cyclopentyl and phenyl groups, the pyrrolidinium (B1226570) ring, and the tosylate counterion. google.comgoogle.com
Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands corresponding to the molecule's functional groups, such as O-H stretching (hydroxyl group), C=O stretching (ester), S=O stretching (sulfonate), and aromatic C-H bonds. google.comgoogle.com
X-ray Powder Diffraction (XRPD) : XRPD is used to characterize the crystalline forms of glycopyrrolate salts. For instance, Form D glycopyrrolate tosylate is characterized by specific peaks at diffraction angles (2θ), such as at approximately 6.9, 10.3, and 12.6° 2θ. google.comgoogle.com
Impurity Profiling and Degradation Product Identification
A critical aspect of quality assurance is the identification and control of impurities and degradation products. Impurity profiling ensures that the drug substance meets the stringent purity requirements set by regulatory bodies.
Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways. cosmosscholars.com These studies are mandated by ICH guidelines and are crucial for developing stability-indicating analytical methods. cosmosscholars.com The goal is typically to achieve 5-20% degradation of the drug substance. researchgate.net
For glycopyrrolate, forced degradation studies have been performed under various stress conditions, including:
Acidic and Basic Hydrolysis : The compound is exposed to acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) to assess its susceptibility to hydrolysis. cosmosscholars.com Glycopyrronium bromide has been shown to yield two transformation products under these conditions. researchgate.net
Oxidative Degradation : Exposure to an oxidizing agent, such as hydrogen peroxide, is used to test for oxidative lability. cosmosscholars.com
Thermal Degradation : The solid drug substance is exposed to high temperatures (e.g., 105°C for 6 hours) to evaluate its thermal stability. cosmosscholars.com
Photolytic Degradation : The drug is exposed to light to determine its photosensitivity. rjptonline.org
One study on a combination product found that glycopyrrolate degraded by 3.5% under acidic conditions, 3.1% under alkaline conditions, 1.19% under peroxide stress, 0.35% under thermal stress, and 0.34% under photolytic stress. rjptonline.org
Following forced degradation, analytical techniques are used to separate and identify the resulting products. The primary degradation product of glycopyrrolate is believed to be cyclopentylmandelic acid, which is also a starting material in its synthesis. google.comgoogle.com
The impurity profile for this compound is consistent with that of the well-established glycopyrrolate bromide salt. google.comgoogle.com Known impurities that are monitored include:
Impurity A : 5-nitroisophthalic acid, which is believed to originate from the chiral resolution step of an intermediate. google.comgoogle.com
Impurity B : The glycopyrrolate base intermediate. google.comgoogle.com
Impurity C : Cyclopentylmandelic acid. google.comgoogle.com
Methyl Tosylate : A potential impurity from the final quaternization step in the synthesis of this compound. It is considered unstable in aqueous media and is effectively removed during crystallization. google.comjustia.com
Regulatory specifications set strict limits for total impurities, often requiring them to be below 0.15%. google.comjustia.com
Forced Degradation Studies and Stress Testing
Stability-Indicating Methods and Shelf-Life Prediction in Research Formulations
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. nih.gov Crucially, it must also be able to resolve the API from its potential degradation products, ensuring that the measurement of the API is not affected by their presence. rjptonline.org The development of such methods is essential for assessing the stability of a drug substance and its formulations, which is a key component in determining the shelf-life. nih.gov
The development of a SIAM for this compound involves subjecting the compound to forced degradation under various stress conditions as stipulated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govrjptonline.org This process intentionally degrades the drug to produce the likely degradation products that could form during storage. sps.nhs.uk Analytical techniques, primarily RP-HPLC and UPLC, are then developed and optimized to separate the intact drug from all these degradation products. nih.govrjptonline.org The ability to achieve this separation is a primary indicator of the method's specificity and stability-indicating power. jpionline.org
For example, in one study, a stability-indicating RP-UPLC method was developed for glycopyrrolate where forced degradation was carried out using acid, alkali, peroxide, heat, and UV light. rjptonline.org The method was able to effectively separate the glycopyrrolate peak from the peaks of the degradation products, confirming its stability-indicating nature. rjptonline.org Another study on an oral glycopyrrolate solution also used a stability-indicating HPLC-UV method to assess the compound's stability under thermal stress. nih.gov
The data gathered from these stability studies are fundamental for predicting the shelf-life of research formulations. Formulations are stored under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions for a predetermined period. google.com Samples are pulled at various time points and analyzed using the validated stability-indicating method. The rate of degradation can be modeled using this data to predict the time at which the concentration of this compound would fall below a specified limit (e.g., 90% of the initial concentration). google.com
Research on a topical formulation containing 2% and 4% glycopyrrolate demonstrated acceptable drug stability over a one-year period at 25°C and 30°C, and for six months at 40°C. google.com Similarly, a study on a compounded oral solution of glycopyrrolate found it to be stable for at least 210 days when stored at room temperature or at 4°C in either glass or PET containers. nih.gov These studies, which rely on stability-indicating methods, provide the empirical basis for establishing a reliable shelf-life for formulations containing glycopyrronium.
The table below details the conditions and outcomes of forced degradation studies performed during the development of stability-indicating methods for glycopyrrolate.
| Stress Condition | Details | Result | Source |
|---|---|---|---|
| Acid Degradation | Exposed to acid as per ICH guidelines | 3.5% degradation observed for Glycopyrrolate. | rjptonline.org |
| Alkali Degradation | Exposed to base as per ICH guidelines | 3.1% degradation observed for Glycopyrrolate. | rjptonline.org |
| Oxidative Degradation | Exposed to peroxide as per ICH guidelines | 1.188% degradation observed for Glycopyrrolate. | rjptonline.org |
| Thermal Degradation | Studied at elevated temperatures (e.g., 40°C, 50°C) | 0.349% degradation observed. Acceptable stability shown for up to 1 year in some formulations. | rjptonline.orggoogle.com |
| Photolytic Degradation | Exposed to UV light | 0.336% degradation observed. Drug found to be stable. | rjptonline.org |
| Long-Term Storage | Stored at room temperature and 4°C for 210 days | Formulation remained stable, maintaining quality according to pharmacopoeia standards. | nih.gov |
Advanced Pharmaceutical Formulation Science and Delivery Systems Research
Novel Topical Formulation Development and Optimization
The development of novel topical formulations for glycopyrronium (B1196793) tosylate has been a key area of research, aimed at enhancing its therapeutic efficacy for conditions such as primary axillary hyperhidrosis. skintherapyletter.com Glycopyrronium tosylate is a topical anticholinergic agent that functions by competitively inhibiting acetylcholine (B1216132) receptors in peripheral tissues, including sweat glands. skintherapyletter.com This blockade of acetylcholine receptors leads to a reduction in sweat production. skintherapyletter.com
Microemulsions, Nanoemulsions, and Liposomal Systems
Microemulsions and nanoemulsions are advanced drug delivery systems that have garnered significant interest in pharmaceutical formulation due to their unique properties. mdpi.comascendiacdmo.com These systems are dispersions of oil and water, stabilized by surfactants, with droplet sizes in the nanometer range. mdpi.comnih.gov
Nanoemulsions, which are kinetically stable systems, are particularly noted for their small droplet size (typically 20-500 nm), high surface area, and ability to enhance the bioavailability of encapsulated active substances. nih.gov They can be formulated using high-energy methods like high-pressure homogenization or low-energy methods such as phase inversion. researchgate.net The composition of nanoemulsions, including the choice of oils, surfactants, and co-surfactants, is critical to their stability and performance. mdpi.com For instance, phospholipids (B1166683) like lecithins are effective emulsifiers due to their amphiphilic nature. mdpi.com
Liposomes, another important class of nanocarriers, are self-assembled vesicles composed of one or more concentric lipid bilayers enclosing an aqueous core. frontiersin.org This structure allows for the encapsulation of both hydrophilic and lipophilic drugs. frontiersin.org Their composition, primarily based on phospholipids, makes them biocompatible and capable of promoting drug diffusion across biological membranes. frontiersin.org
The manufacturing of these systems can be challenging, but technologies like microfluidics have emerged to produce homogenous and precisely controlled nanoemulsions and liposomes. ascendiacdmo.com
Hydrogels and Polymeric Delivery Matrices
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively researched for drug delivery and tissue engineering applications. nih.govmdpi.com Their ability to absorb large amounts of water while maintaining their structure makes them suitable for various biomedical uses. mdpi.com Both natural and synthetic polymers can be used to create hydrogels. nih.govmdpi.com
Synthetic hydrogels, based on polymers like polyethylene (B3416737) glycol and hyaluronic acid, offer advantages over animal-derived matrices, such as better control over properties and reduced risk of immunogenicity. nih.gov These hydrogels can be engineered to mimic the extracellular matrix (ECM) and provide structural support for cell growth and differentiation. nih.govnih.gov The mechanical properties of hydrogels, such as their elastic modulus, can be tailored to specific applications. mdpi.com For instance, some hydrogels are designed to be sensitive to environmental stimuli like pH or temperature, allowing for controlled drug release. researchgate.net
Evaluation of Excipient Compatibility and Stability
The compatibility and stability of active pharmaceutical ingredients (APIs) with excipients are critical for the development of safe and effective drug products. protheragen.ai Although considered inert, excipients can interact with the API, potentially leading to chemical degradation and affecting the drug's stability and efficacy. protheragen.ai
Compatibility studies are essential to identify any physical or chemical incompatibilities between the API and excipients. protheragen.ai Physical incompatibilities can manifest as changes in appearance, such as precipitation or phase separation. protheragen.ai Chemical incompatibilities may involve reactions like oxidation or hydrolysis, leading to the degradation of the API. protheragen.ai
For this compound, stability studies have been conducted on various formulations. For example, extemporaneously prepared oral suspensions of glycopyrrolate (B1671915) were found to be stable for at least 90 days when stored at room temperature in amber plastic bottles. nih.gov These studies typically involve assaying the drug concentration over time using methods like high-performance liquid chromatography and monitoring for any changes in physical characteristics such as color, odor, and pH. nih.gov
Transdermal Drug Delivery Research
Transdermal delivery of this compound offers a non-invasive method of administration. Research in this area has focused on strategies to enhance the penetration of the drug through the skin barrier and to understand its permeation characteristics across different skin types.
Penetration Enhancement Strategies and Mechanisms
One of the primary challenges in transdermal drug delivery is overcoming the barrier function of the stratum corneum. Various strategies have been investigated to enhance the penetration of glycopyrrolate. A patent for a transdermal delivery system for glycopyrrolate suggests the inclusion of skin penetration enhancers. google.com The proposed enhancers include fatty acids or their salts, fatty alcohols, fatty acid alkyl esters, and alkylpyrrolidones, among others. google.com
Another significant factor influencing drug delivery is occlusion, which involves covering the application site. Studies have shown that occlusion can increase the delivery of this compound up to 10-fold. jddonline.comnih.gov This enhancement is likely due to increased skin hydration and temperature, which can alter the permeability of the stratum corneum.
In Vitro Skin Permeation Studies Across Anatomical Regions
In vitro skin permeation studies are crucial for evaluating the transdermal delivery of drugs. These studies often utilize diffusion cells, such as the MedFlux-HT®, to measure the flux of the drug across excised human skin. jddonline.com
Research on a 2.4% this compound solution has revealed significant variations in permeation across different anatomical regions. jddonline.comnih.gov The delivery of this compound through palmar (palm of the hand) and plantar (sole of the foot) skin was found to be up to 40 times lower than through axillary (underarm) and abdominal skin. jddonline.comnih.gov This difference is attributed to the greater thickness of the stratum corneum in palmar and plantar regions.
The duration of application also plays a critical role. Reducing the exposure time from 24 hours to as little as 5, 15, or 60 minutes resulted in a 90% decrease in this compound flux. jddonline.comnih.gov However, the use of occlusion during these shorter exposure times was able to compensate for the reduced contact time, restoring drug delivery to levels comparable to a 24-hour non-occluded application. jddonline.comnih.gov
Table 1: In Vitro Skin Permeation of this compound
| Parameter | Finding | Citation |
| Anatomical Region | Delivery through palmar and plantar skin was up to 40-fold lower than axillary and abdominal skin. | jddonline.comnih.gov |
| Occlusion | Increased this compound delivery by up to 10-fold. | jddonline.comnih.gov |
| Exposure Time | Reducing exposure from 24 hours to 5, 15, or 60 minutes decreased flux by 90%. | jddonline.comnih.gov |
| Occlusion and Short Exposure | Occlusion during short exposure times restored delivery to levels of 24-hour non-occluded exposure. | jddonline.comnih.gov |
Influence of Occlusion and Exposure Time on Dermal Flux
The delivery of this compound through the skin is significantly affected by both the duration of exposure and whether the application site is covered, a practice known as occlusion. nih.gov Research using in vitro human skin models has demonstrated that these factors can substantially alter the amount of the compound that permeates the skin, which is a critical consideration for topical formulation efficacy. nih.govjddonline.com
In vitro studies have shown that covering the skin with materials like parafilm or saran (B1199687) wrap after the application of a 2.4% this compound solution can increase its delivery through the skin by up to 10-fold. nih.govjddonline.com This enhancement is attributed to increased skin hydration caused by the occlusive covering.
Exposure time is another crucial variable. nih.gov When the exposure time of a this compound solution on the skin was reduced from a continuous 24-hour period to shorter durations such as 5, 15, or 60 minutes followed by washing, the resulting drug flux decreased by as much as 90%. jddonline.comresearchgate.net However, the research also revealed an interesting interplay between occlusion and short exposure times. nih.govresearchgate.net When occlusion was applied during these brief exposure periods, the delivery of this compound was restored to levels comparable to those seen in non-occluded, 24-hour exposure tests. jddonline.com
Table 1: Effect of Occlusion and Exposure Time on this compound (GT) Dermal Delivery
| Condition | Description | Observed Effect on Dermal Delivery | Citation |
|---|---|---|---|
| Standard Exposure (Non-Occluded) | GT solution applied for 24 hours without covering. | Baseline delivery level. | nih.govjddonline.com |
| Occluded Exposure | GT solution applied and the site covered with parafilm or saran wrap. | Up to a 10-fold increase in delivery compared to non-occluded. | nih.govjddonline.com |
| Reduced Exposure (Non-Occluded) | GT solution applied for 5, 15, or 60 minutes, then washed off. | Flux decreased by 90% compared to 24-hour exposure. | jddonline.comresearchgate.net |
| Reduced Exposure (Occluded) | GT solution applied for 5, 15, or 60 minutes with occlusion during exposure. | Delivery restored to levels found in the 24-hour non-occluded control group. | nih.govjddonline.com |
Controlled-Release and Sustained-Release Systems Research
Research into advanced drug delivery systems for glycopyrronium includes the development of controlled-release and sustained-release formulations. google.com These systems are designed to release the active compound over a predetermined period, which can help maintain consistent therapeutic levels and improve patient outcomes by reducing the frequency of administration. google.comoakwoodlabs.com
Sustained-release technology involves the slow release of a drug to maintain its effect over a prolonged period. oakwoodlabs.com This is particularly useful for drugs that are otherwise metabolized and eliminated quickly. oakwoodlabs.com Controlled-release systems are more advanced, aiming to release the drug at a predictable, constant rate to achieve and maintain optimal drug concentration in the target tissue. oakwoodlabs.com
For topical applications of glycopyrronium, this research focuses on creating matrix systems within the formulation. nih.govspecac.com These systems often use polymers that, upon contact with skin moisture, swell to form a gel-like layer. nih.gov The drug is then slowly released from this matrix through processes of diffusion and erosion. nih.gov Hydrophilic matrix systems are commonly explored for oral controlled drug delivery and the principles are applicable to topical systems. nih.gov The goal is to create a formulation where the release kinetics can be precisely manipulated for therapeutic benefit. google.com
Physical and Chemical Stability of Formulations
The physical and chemical stability of this compound is a cornerstone of its formulation development. google.commpa.sempa.se As a quaternary ammonium (B1175870) compound, its stability can be influenced by several factors, including pH, temperature, and the presence of other chemicals in the formulation. evitachem.comscielo.br
Physical Stability: Formulations of this compound are typically designed as a white to off-white crystalline powder. evitachem.com Stability testing evaluates the formulation for any changes in appearance, color, and consistency over time and under various storage conditions. google.com For solutions, such as those used in pre-moistened cloths, pH drift is a key parameter that is monitored; studies have shown that pH can remain acceptable over long-term storage at 25°C and 30°C. google.com The solubility in different solvent systems, such as ethanol (B145695)/water mixtures, is also a critical physical property, with a 60:40 ethanol/water ratio identified as providing maximum solubility. google.com
Chemical Stability: Chemical stability focuses on the degradation of the active pharmaceutical ingredient (API). scielo.br Forced degradation studies, which expose the drug to harsh conditions like acid, alkali, oxidation, heat, and light, are used to identify potential degradation pathways and products. scielo.brresearchgate.net
pH Influence : Glycopyrronium has been found to be less stable at higher pH levels. google.com Studies on glycopyrrolate formulations showed satisfactory stability at pH 4.0 and 5.0, but less so at pH 5.4. google.com Therefore, formulations are often buffered to a slightly acidic pH of around 4.5 to ensure stability. google.com Citric acid and sodium citrate (B86180) are identified as preferable buffering agents. google.com
Degradation Products : Under certain conditions, glycopyrronium can undergo hydrolysis to yield glycopyrrolate and p-toluenesulfonic acid. evitachem.com Another degradation product, metabolite M9 (α-cyclopentylmandelic acid), has been identified resulting from non-enzymatic hydrolysis. mdpi.com Stability-indicating analytical methods, such as HPLC-UV, are developed to separate and quantify the parent drug from its degradation products. scielo.brmdpi.com
Storage Conditions : Stability studies for a 0.5 mg/mL oral solution of glycopyrrolate showed it was stable for up to 7 months when stored at 4°C and 25°C in both glass and PET containers. mdpi.com However, degradation was observed in glass containers stored at 45°C for over two months. mdpi.com Formulations intended for topical use are often recommended to be stored at controlled room temperature (20-25°C) and kept away from heat or flame due to the flammability of some solution components. drugs.com
Table 2: Summary of Stability Findings for Glycopyrronium Formulations
| Parameter | Research Finding | Citation |
|---|---|---|
| Optimal pH | Formulations are most stable at a slightly acidic pH, preferably around 4.5 ± 0.5. Stability is reduced at pH 5.4 and above. | google.com |
| Buffering Agents | Citric acid and sodium citrate have been identified as effective buffering agents to maintain the target pH. | google.com |
| Degradation Pathways | Susceptible to hydrolysis, especially under alkaline conditions. Can degrade into glycopyrrolate, p-toluenesulfonic acid, and α-cyclopentylmandelic acid (metabolite M9). | evitachem.comscielo.brmdpi.com |
| Temperature Effects | Stable at refrigerated (4°C) and room (25°C) temperatures. Accelerated degradation can occur at elevated temperatures (e.g., 45°C). | mdpi.com |
| Solubility | Maximum solubility observed in a 60:40 ethanol/water solvent system. | google.com |
Biopharmaceutical Considerations for Formulation Design
The design of a successful topical formulation for this compound requires careful consideration of several biopharmaceutical principles to ensure optimal drug delivery to the target site while minimizing systemic exposure. nih.govd-nb.info
A primary consideration is the interaction between the drug, the vehicle (the formulation's base), and the skin barrier. nih.gov Glycopyrronium is a quaternary ammonium compound, meaning it is ionized regardless of the pH of the skin or formulation. nih.gov This inherent charge can limit its ability to passively diffuse across the lipid-rich stratum corneum. Therefore, the formulation vehicle is critical. It must act as a suitable carrier that can facilitate the drug's release and partitioning into the skin. nih.gov
Excipients within the formulation play a direct role in efficacy. mdpi.com For example, solvents like ethanol can act as penetration enhancers. google.com The inclusion of buffering agents is necessary not only for chemical stability but also because the skin's surface has its own pH, and the formulation must maintain its properties upon application. google.com The occlusive or hydrating effect of excipients can also significantly enhance drug penetration, as discussed in the dermal flux section. mdpi.com
Another key biopharmaceutical aspect is the anatomical site of application. nih.gov Research has shown that the permeability of skin varies across different body regions. jddonline.com For instance, the delivery of this compound through the thicker skin of the palms and soles was found to be up to 40 times lower than through the skin of the axilla or abdomen. nih.govjddonline.com This highlights the importance of designing formulations with a specific application site in mind to achieve the desired therapeutic effect. The development process often involves in vitro permeation testing (IVPT) using human skin in diffusion cells to model and predict in vivo performance. nih.govnih.gov
Mechanistic Toxicological Research Preclinical Focus
In Vitro Cytotoxicity and Genotoxicity Assessments
A comprehensive battery of in vitro studies has been conducted to assess the cytotoxic and genotoxic potential of glycopyrronium (B1196793) tosylate. These assays are fundamental in preclinical safety evaluation, designed to detect the potential of a substance to induce genetic mutations or chromosomal damage.
The bacterial reverse mutation assay, commonly known as the Ames test, was performed to evaluate the potential of glycopyrronium tosylate to induce gene mutations in bacteria. getqbrexza.com This test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are sensitive to mutagenic substances. nelsonlabs.com this compound yielded negative results in the Ames assay, both with and without metabolic activation, indicating it does not cause bacterial gene mutations. service.gov.uk
To assess for mutagenic and clastogenic potential in mammalian cells, a mouse lymphoma assay was conducted. fda.gov This assay uses L5178Y/TK+/- mouse lymphoma cells to detect genetic mutations and chromosomal damage. nelsonlabs.com The results for glycopyrrolate (B1671915), the active moiety of this compound, were negative in this assay. getqbrexza.com
Furthermore, the potential for chromosomal damage was investigated using an in vivo micronucleus assay in mice. getqbrexza.com This test evaluates the formation of micronuclei in bone marrow erythrocytes, which is an indicator of chromosomal damage. nelsonlabs.com Glycopyrrolate was found to be negative in this assay, demonstrating a lack of genotoxic effect in this in vivo model. fda.gov In vitro genotoxicity testing of glycopyrronium also included a human peripheral lymphocyte chromosome aberration assay, which produced a negative result. service.gov.uk
Table 1: Summary of In Vitro Genotoxicity Studies for this compound
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| Ames Assay | S. typhimurium, E. coli | Negative | getqbrexza.com, service.gov.uk, fda.gov |
| Mouse Lymphoma Assay | L5178Y/TK+/- cells | Negative | getqbrexza.com, fda.gov |
| In Vitro Chromosome Aberration Assay | Human peripheral lymphocytes | Negative | service.gov.uk |
Mechanisms of Systemic Exposure and Target Organ Effects in Animal Models
Preclinical studies involving animal models have been crucial in understanding the systemic exposure and potential target organ effects of this compound. Following topical application to minipigs, systemic absorption of glycopyrronium was found to be limited. nih.govnih.gov
In a 26-week inhalation toxicology study in rats, the primary target organs identified were the eyes, lungs, seminal vesicles, and urinary bladder. fda.gov Observed eye findings included lenticular changes at mid and high doses. fda.gov In a 39-week inhalation study in dogs, target organs included the eyes, lacrimal glands, heart, pharynx, and salivary mandibular gland. fda.gov These effects are largely considered to be extensions of the drug's anticholinergic pharmacology.
Long-term topical application of this compound in minipigs did not result in apparent treatment-related effects on survival, clinical signs, body weight, or histopathology. service.gov.uk The observed side effects were primarily exaggerated pharmacological effects consistent with the compound's anticholinergic nature, such as increased pupil size and heart rate. service.gov.uk
Receptor-Mediated Toxicological Responses in Preclinical Studies
The toxicological findings for this compound in preclinical studies are predominantly linked to its intended pharmacological action as a muscarinic receptor antagonist. researchgate.net Glycopyrronium is a competitive inhibitor of acetylcholine (B1216132) at muscarinic receptors located in various peripheral tissues. aap.orgncats.io
This receptor-mediated mechanism is responsible for the observed anticholinergic effects, such as dry mouth, mydriasis (pupil dilation), and reduced secretions from sweat glands. getqbrexza.comacademicmed.org In preclinical models, these effects are predictable consequences of blocking muscarinic receptors. For example, effects on the eyes and salivary glands seen in animal toxicology studies are directly attributable to the local blockade of muscarinic receptors. fda.gov In vitro studies have shown that glycopyrronium binds to all five muscarinic receptor subtypes (M1-M5). fda.gov Its action as a competitive antagonist at these receptors inhibits the physiological functions mediated by acetylcholine. ncats.io
Immunotoxicity Investigations in Preclinical Systems
The potential for this compound to cause immunotoxicity has been evaluated in preclinical studies. Available data indicate that glycopyrrolate is not antigenic or immunotoxic. service.gov.uk Standard toxicology studies have not revealed any signs of immunotoxicity, such as adverse effects on the weight or histology of lymphoid organs. service.gov.uk Additionally, there is no evidence to suggest concerns regarding phototoxicity. service.gov.uk
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Glycopyrrolate |
| Glycopyrronium |
Intellectual Property and Patent Landscape Analysis in Chemical Research
Patent Families and Geographic Distribution for Glycopyrronium (B1196793) Tosylate
The intellectual property strategy for glycopyrronium tosylate demonstrates a comprehensive global approach to patent protection, with broad geographic coverage. The patent portfolio, primarily associated with Dermira, Inc. and later Journey Medical Corp., extends across major pharmaceutical markets. drugpatentwatch.comunifiedpatents.comsec.gov As of recent analysis, the drug, marketed as Qbrexza®, is protected by numerous patents, with a total of thirty-seven patent family members identified across thirteen countries. drugpatentwatch.com
This extensive patent estate is designed to create a robust barrier to generic competition. The core patents protecting glycopyrrolate (B1671915) salts and their uses have been filed in key regions, including the United States, Europe, Japan, China, Canada, and Australia. sec.govdrugpatentwatch.com For instance, European Patent (EP) EP3842419, granted to Dermira, Inc., is part of a global strategy that includes corresponding U.S. patents to prevent generic market entry. drugpatentwatch.com Furthermore, strategic licensing agreements have extended the commercial reach of this compound. A notable example is the exclusive license granted to Maruho Co., Ltd. for the development and commercialization of the product for hyperhidrosis treatment in Japan. sec.gov
The following table summarizes the international patent landscape for this compound, highlighting its widespread geographic protection.
Table 1: Geographic Distribution of Patents for this compound
| Country/Region | Patent/Application Number(s) | Title/Notes |
|---|---|---|
| United States | 8,859,610; 9,610,278; 9,926,270; 10,294,201 | Covers crystalline forms, glycopyrrolate salts, and production processes. unifiedpatents.comdrugpatentwatch.com |
| European Patent Office | EP3842419; 2200550 | Protects methods of making threo glycopyrrolate tosylate and topical formulations. drugpatentwatch.comdrugpatentwatch.com |
| Japan | 14841; 79246 | Part of the global patent family. drugpatentwatch.com Maruho Co., Ltd. holds an exclusive license. sec.gov |
| China | 5026369 | Patent covering glycopyrrolate salts. drugpatentwatch.com |
| Canada | 02795 | Patent for "SELS DE GLYCOPYRROLATE" (Glycopyrrolate Salts). drugpatentwatch.com |
| Australia | 14223172; 16269524 | Patents covering glycopyrrolate salts. drugpatentwatch.com |
| Israel | 240684 | Part of the international patent family. drugpatentwatch.com |
| South Korea | 2232806 | Part of the international patent family. drugpatentwatch.com |
| Mexico | 15011228 | Part of the international patent family. drugpatentwatch.com |
| Hong Kong | 12350 | Patent for glycopyrrolate salts. drugpatentwatch.com |
| Singapore | 201506789P | Part of the international patent family. drugpatentwatch.com |
| New Zealand | 0740 | Part of the international patent family. drugpatentwatch.com |
| Spain | 99257 | Part of the international patent family. drugpatentwatch.com |
Analysis of Patents on Synthetic Processes and Intermediates
Patents covering the synthesis of this compound focus on achieving high purity, stereochemical selectivity, and economic viability for large-scale manufacturing. Several patented routes describe innovations that move beyond traditional methods used for producing older salts like glycopyrronium bromide. justia.comgoogle.com
A key innovation detailed in patents such as U.S. Patent 9,926,270 involves the use of methyl tosylate as the methylating agent to convert the glycopyrrolate base intermediate into the final quaternary ammonium (B1175870) salt. justia.comgoogle.com This method is presented as a significant improvement over processes that rely on methyl bromide or anion exchange from glycopyrronium bromide, the latter of which can lead to incomplete exchange and contamination with silver salts, making the process less economically and environmentally sound. google.comgoogle.com
The synthetic pathways also place a strong emphasis on controlling stereochemistry. The pharmaceutically used form of glycopyrrolate is the racemic threo diastereomer. justia.comgoogle.com Patented processes describe methods for effectively resolving the mixture of threo and erythro diastereomers. One such method involves the use of 5-nitroisophthalic acid to selectively crystallize the desired threo diastereomer from the mixture, achieving a purity of greater than 96%. justia.com Other patents describe one-pot, eco-friendly industrial processes that yield this compound with a purity greater than 99.8% and yields between 65% and 80%. google.com
Table 2: Patented Synthetic Routes and Key Intermediates for this compound
| Patent Reference | Key Process Step | Intermediates | Advantages Claimed |
|---|---|---|---|
| U.S. Patent 9,926,270 | N-methylation of glycopyrrolate base using methyl tosylate. justia.com | Glycopyrrolate base, Methyl tosylate. justia.com | Avoids silver contamination, fewer steps, enhanced stereochemical selection, more economically viable. google.comgoogle.com |
| U.S. Patent 9,926,270 | Diastereomeric resolution using 5-nitroisophthalic acid. justia.com | Threo and erythro diastereomers of glycopyrrolate free base, 5-Nitroisophthalic acid. justia.com | Achieves >96% stereochemical purity of the desired threo pair. justia.com |
| EP Patent 3860589 A1 | One-pot synthesis from glycopyrronium halide and a tosylate salt. google.com | Glycopyrronium halide, Sodium tosylate. google.com | High purity (>99.8%), high yield (65-80%), cost-effective, and eco-friendly. google.com |
| General Synthesis | Esterification followed by N-methylation. newdrugapprovals.org | Cyclopentyl mandelic acid (CPMA), 1-methyl-pyrrolidin-3-ol, Tertiary amine (Intermediate 3). newdrugapprovals.org | Foundational route to the core glycopyrrolate structure. newdrugapprovals.org |
Intellectual Property on Polymorphic Forms and Solid-State Inventions
A critical component of the intellectual property strategy for this compound involves patents on its various solid-state forms. These patents are crucial for extending market exclusivity beyond the expiration of the primary compound patent. crystalpharmatech.comcrystalpharmatech.com The patent landscape for this compound includes protection for specific crystalline polymorphs, hydrates, solvates, and amorphous forms. google.comgoogle.comgoogle.com
U.S. patents, such as 8,859,610, explicitly claim different crystalline forms of glycopyrrolate tosylate, notably Form C (anhydrous) and Form D (monohydrate). drugpatentwatch.comgoogle.comgoogle.com These patents provide detailed characterization of the polymorphs using analytical techniques like X-ray powder diffraction (XRPD) and thermal analysis. For example, Form C is characterized by specific XRPD peaks at 5.6°, 13.1°, and 17.2° 2θ, while Form D shows characteristic peaks at 5.0° and 8.4° 2θ. drugpatentwatch.com
This strategy of patenting polymorphic forms is a common and effective life-cycle management tool in the pharmaceutical industry. For many small-molecule drugs, polymorph patents can extend protection by several years. crystalpharmatech.comcrystalpharmatech.com In the case of this compound, these solid-state inventions provide an additional layer of intellectual property, making it more challenging for generic manufacturers to design around the existing patent protection without infringing on claims related to specific, stable, and bioavailable crystalline structures. drugpatentwatch.com The patents also cover the amorphous form of glycopyrrolate tosylate. google.com
Table 3: Patented Solid-State Forms of this compound
| Solid Form | Patent Reference | Key Characteristics |
|---|---|---|
| Form C | U.S. Patent 8,859,610; EP 3842419 | Anhydrous crystalline form. Characterized by XRPD peaks at approx. 5.6°, 13.1°, and 17.2° 2θ. drugpatentwatch.comgoogle.com |
| Form D | U.S. Patent 9,259,414; EP 3842419 | Monohydrate crystalline form. Characterized by XRPD peaks at approx. 5.0° and 8.4° 2θ. drugpatentwatch.comgoogle.com |
| Amorphous Form | U.S. Patent 8,859,610 | Non-crystalline, glassy solid. Characterized by the absence of sharp XRPD peaks and a measured glass transition temperature. google.com |
| Other Solid Forms | U.S. Patent 8,859,610 | General claims covering polymorphs, solvates, hydrates, and co-crystals. google.comgoogle.com |
Patents Related to Novel Derivatives and Prodrug Strategies
The development of novel derivatives and prodrugs represents a key strategy for innovation and intellectual property generation within established drug classes. For the glycopyrrolate scaffold, patent filings indicate research into such strategies to create new chemical entities with potentially improved properties. One example is found in patents for novel glycopyrrolate ester derivatives, which are designed for specific therapeutic applications like localized treatment. drugpatentwatch.com
While much of the patent focus has been on the tosylate salt and its specific solid forms, the broader landscape includes efforts to modify the core glycopyrrolate molecule. These modifications aim to enhance therapeutic profiles, alter pharmacokinetic properties, or localize drug delivery. Such derivative-based patents can create a new layer of intellectual property independent of the original compound patents.
Furthermore, process patents for the broader class of anticholinergic drugs, including glycopyrronium salts, point toward ongoing innovation in manufacturing. For instance, patents on continuous flow processes for preparing anticholinergics like glycopyrronium bromide suggest a technological frontier aimed at making production more efficient and scalable. google.com These process improvements, while not creating a new derivative, are a vital part of the competitive and intellectual property landscape, as they can provide significant manufacturing advantages.
Table 4: Examples of Derivative and Process Innovation Strategies
| Strategy | Patent Example | Description | Potential Advantage |
|---|---|---|---|
| Novel Derivatives | Patent for Glycopyrrolate Ester Derivatives drugpatentwatch.com | Claims novel ester derivatives of the core glycopyrrolate molecule. | Localized treatment, potentially altered efficacy or side-effect profile. |
| Process Innovation | WO2020254791A1 google.com | Describes a continuous flow process for preparing various anticholinergic drugs, including glycopyrronium bromide. | More efficient, rapid, and optimized manufacturing of the active pharmaceutical ingredient. |
Competitive Landscape of Anticholinergic Chemical Patents
This compound exists within a competitive landscape of anticholinergic agents, each protected by its own portfolio of chemical patents. This class of drugs is primarily used in the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as conditions like hyperhidrosis. newdrugapprovals.orggoogle.com The market includes several key molecules, such as tiotropium (B1237716), umeclidinium, and aclidinium (B1254267), which are often formulated for inhalation. google.compatsnap.com
The competitive dynamic is heavily influenced by patent life cycles. For example, the patent expiration of a major anticholinergic like tiotropium (Spiriva) creates significant market shifts, opening the door for generic competition and driving innovation among originator companies to maintain market share. patsnap.com This often involves developing new formulations, combination therapies (e.g., with β-agonists), or next-generation molecules. drugpatentwatch.com
In the specific field of topical treatments for hyperhidrosis, this compound (Qbrexza) was a first-in-class topical anticholinergic until the recent approval of sofpironium (Sofdra®). crystalpharmatech.comcrystalpharmatech.com This illustrates direct competition where new chemical entities with their own patent protection enter the market to challenge an incumbent product. The competitive strategy in the anticholinergic space thus relies not only on robust patent protection for a given molecule but also on continuous innovation and strategic management of the patent cliff. pharma-dept.gov.in
Table 5: Competitive Landscape of Key Patented Anticholinergic Compounds
| Compound | Primary Therapeutic Use | Key Competitors/Market Context |
|---|---|---|
| This compound | Primary axillary hyperhidrosis, COPD. newdrugapprovals.orggoogle.com | Competes with other anticholinergics in respiratory indications and newer topical agents like sofpironium for hyperhidrosis. crystalpharmatech.comcrystalpharmatech.com |
| Tiotropium | COPD, Asthma. patsnap.com | A leading long-acting anticholinergic; its patent expiration is a major event in the respiratory market, increasing generic pressure. patsnap.com |
| Umeclidinium | COPD. google.com | Often used in combination therapies; part of the competitive landscape for long-acting muscarinic antagonists (LAMAs). |
| Aclidinium | COPD. google.com | Another LAMA used in the management of respiratory disease, contributing to a crowded competitive field. |
| Sofpironium | Primary axillary hyperhidrosis. crystalpharmatech.comcrystalpharmatech.com | A newer, direct competitor to this compound in the topical treatment of hyperhidrosis, with its own distinct patent portfolio. crystalpharmatech.comcrystalpharmatech.com |
Emerging Research Directions and Future Perspectives
Exploration of Glycopyrronium (B1196793) Tosylate in New Preclinical Disease Models
While glycopyrronium tosylate has been primarily investigated for hyperhidrosis, its anticholinergic properties suggest potential utility in other conditions characterized by cholinergic overactivity. sweathelp.orgskintherapyletter.com The exploration of this compound in novel preclinical disease models is a logical next step for expanding its therapeutic potential. Glycopyrrolate (B1671915), the active moiety, has been studied for various conditions, including diarrhea, urinary incontinence, and anxiety, indicating a broad range of possible applications. google.com
Future preclinical research could focus on models for:
Chronic Obstructive Pulmonary Disease (COPD): As a quaternary ammonium (B1175870) cation of the muscarinic anticholinergic group, its effects on bronchial smooth muscle could be investigated in animal models of COPD. google.com
Gastrointestinal Disorders: Models of irritable bowel syndrome (IBS) or other disorders involving intestinal hypermotility could be used to assess its efficacy in regulating smooth muscle contractions.
Sialorrhea (Excessive Drooling): Preclinical models could be developed to quantify the reduction in salivary flow, a known anticholinergic effect, which could be beneficial for patients with neurological disorders.
In vitro skin penetration studies have been crucial in understanding the delivery of this compound for its current indications. nih.gov These models, which utilize human skin in flow-through diffusion cells, have demonstrated that factors like skin thickness and occlusion significantly influence its delivery. nih.gov Similar preclinical models will be indispensable for evaluating its potential for other dermatological conditions where sweat reduction or other anticholinergic effects might be beneficial.
Application of Omics Technologies in Mechanistic Studies (e.g., proteomics, metabolomics)
Omics technologies, which involve the large-scale analysis of biological molecules, offer a powerful lens through which to gain a more comprehensive understanding of the mechanism of action of this compound. humanspecificresearch.orgnih.gov By moving beyond a single target, researchers can analyze the global changes a drug induces in cells and tissues. nih.govfrontiersin.org The integration of genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the drug's effects. humanspecificresearch.orgnih.gov
The application of these technologies could provide deep insights:
Metabolomics: This involves the comprehensive analysis of metabolites in a biological sample. humanspecificresearch.org Applying metabolomics to tissues treated with this compound could reveal shifts in metabolic pathways related to energy production and cellular function in sweat glands, providing a functional readout of the drug's impact.
Transcriptomics: Analyzing the complete set of RNA transcripts can show how this compound alters gene expression. humanspecificresearch.org This could uncover regulatory networks that are modulated by the drug, offering a broader understanding of its cellular mechanism.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Research Question | Potential Insights |
| Proteomics | Which proteins in skin and sweat glands does this compound interact with? | Identification of primary and secondary protein targets; understanding of downstream signaling cascades. humanspecificresearch.orgnih.gov |
| Metabolomics | How does this compound affect the metabolic activity of sweat gland cells? | Elucidation of changes in cellular energy pathways and functional responses to receptor blockade. humanspecificresearch.org |
| Transcriptomics | What changes in gene expression are induced by this compound treatment? | Revealing the genetic and regulatory networks impacted by the drug, providing a broader mechanistic context. humanspecificresearch.org |
| Interactomics | What are the complex molecular interactions (protein-protein, protein-metabolite) following drug application? | Mapping the complete interaction network to understand the holistic biological response to the drug. frontiersin.org |
Integration of Artificial Intelligence and Machine Learning in Drug Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enhancing efficiency and predictive power. nih.govfarmaciajournal.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov For a compound like this compound, AI/ML can be instrumental in lead optimization and in predicting its structure-activity relationship (SAR). mdpi.comnih.gov
Key applications include:
SAR Prediction: AI models can be trained on existing data for glycopyrronium and other anticholinergic compounds to predict how modifications to its chemical structure would affect its activity and properties. mdpi.com This accelerates the design of new analogues with potentially improved efficacy or different therapeutic profiles.
De Novo Drug Design: Generative AI models can design entirely new molecules that are optimized for specific targets, such as muscarinic receptors, while also predicting their physicochemical properties. nih.govmednexus.org
Target Prediction and Drug Repurposing: AI algorithms can screen the structure of this compound against databases of protein structures to predict potential new targets, suggesting opportunities for repurposing the drug for new diseases. nih.govmdpi.com This computational approach can identify non-obvious interactions, opening up new research hypotheses.
Table 2: AI and Machine Learning in the this compound Research Pipeline
| Drug Development Stage | AI/ML Application | Potential Outcome |
| Target Identification | Analysis of multi-omics data and biological networks. nih.gov | Identification of novel targets for which glycopyrronium's anticholinergic activity could be beneficial. |
| Lead Optimization | Predictive models for SAR and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.gov | Design of new chemical entities based on the glycopyrronium scaffold with enhanced efficacy and better properties. |
| Drug Repurposing | Computational screening against protein databases. mdpi.com | Discovery of new therapeutic indications for this compound beyond its current use. |
Advancements in Targeted Delivery and Nanotechnology for this compound
The efficacy of a topical agent like this compound is highly dependent on its ability to penetrate the skin and reach its target receptors in the sweat glands. nih.gov Research into advanced drug delivery systems is crucial for optimizing its performance. Nanotechnology, in particular, offers promising avenues for enhancing topical delivery.
A key area of development involves the formulation of the compound into nanoparticles or other nanocarriers. google.com These systems can improve the solubility of a drug, protect it from degradation, and facilitate its transport across the skin barrier. Patent filings have already indicated the potential for creating solid dispersions and drug nanoparticles of this compound. google.com
Future research will likely focus on:
Nanoparticle Formulations: Developing and testing various types of nanoparticles (e.g., lipid nanoparticles, polymeric micelles) to determine which offers the optimal balance of skin penetration and drug release for this compound.
Smart Delivery Systems: Designing carriers that release the drug in response to specific triggers, such as changes in skin pH or temperature, potentially leading to more controlled and efficient action.
Enhanced Penetration Studies: In vitro studies using diffusion cells have already shown that factors like occlusion can increase drug delivery up to 10-fold. nih.gov Future studies will continue to explore novel excipients and formulation strategies to maximize penetration without the need for physical occlusion.
Collaborative Research Opportunities and Global Scientific Initiatives
The complexity and cost of modern pharmaceutical research necessitate collaboration. cajmhe.com International scientific collaboration, in particular, accelerates progress by pooling diverse expertise, resources, and perspectives. cajmhe.comoecd.org Advancing the research agenda for this compound will benefit significantly from such partnerships.
Opportunities for collaboration exist across several domains:
Academia-Industry Partnerships: Pharmaceutical companies can partner with academic research labs that specialize in areas like preclinical modeling, omics technologies, or nanotechnology to explore new frontiers for the compound.
International Consortia: Global initiatives, often supported by government funding agencies like the UK's GCRF or transnational programs like Horizon Europe, can bring together researchers from multiple countries to tackle complex scientific questions. scienceeurope.org Such consortia could, for example, study the potential of this compound in rare diseases or conduct comparative population studies.
Open Science and Data Sharing: Initiatives that promote open access to scientific information and FAIR (Findable, Accessible, Interoperable, and Reusable) data can foster a more collaborative and efficient research ecosystem. oecd.org Sharing preclinical data or computational models related to this compound could spur innovation and prevent duplicative efforts.
Building trusted relationships and establishing clear frameworks for data sharing and intellectual property are essential for the success of these global collaborations. oecd.orgresearchgate.net Such initiatives will be key to unlocking the full potential of this compound and translating emerging research into future therapeutic benefits.
Q & A
Q. What is the pharmacological mechanism of glycopyrronium tosylate in reducing axillary sweat production?
this compound acts as a competitive antagonist of acetylcholine at muscarinic receptors on eccrine sweat glands, inhibiting cholinergic stimulation and reducing sweat secretion. This mechanism was validated in Phase III trials using gravimetric measurements and patient-reported outcomes .
Q. What methodological elements define rigorous randomized controlled trials (RCTs) for topical hyperhidrosis treatments?
Key elements include:
- Double-blind, vehicle-controlled designs to mitigate bias.
- Co-primary endpoints (e.g., gravimetric sweat measurement and Axillary Sweating Daily Diary [ASDD] scores).
- Inclusion criteria requiring baseline sweat production ≥50 mg/5 min and Hyperhidrosis Disease Severity Scale (HDSS) grades 3–4. These were implemented in ATMOS-1/ATMOS-2, ensuring statistical power (>95%) and reproducibility .
Q. Which validated patient-reported outcome (PRO) instruments are used to assess hyperhidrosis severity?
The ASDD (for adults) and ASDD-Children (ASDD-C) quantify sweating severity on an 11-point scale. The HDSS provides a 4-point clinician-rated severity grade. Both were critical in demonstrating ≥4-point improvements in 59.5% of this compound recipients versus 27.6% with vehicle .
Q. How are safety profiles systematically evaluated in phase III trials of topical anticholinergics?
Trials monitor treatment-emergent adverse events (TEAEs), local skin reactions (LSRs), and anticholinergic effects (e.g., dry mouth, mydriasis). In ATMOS-1/ATMOS-2, 56% of this compound recipients reported TEAEs, mostly mild/moderate, with discontinuation rates <4% .
Advanced Research Questions
Q. How should researchers address discrepancies in sweat production outcomes between ATMOS-1 and ATMOS-2?
ATMOS-1 initially showed non-significant sweat reduction (p=0.065) due to an outlier study center. Pre-specified sensitivity analysis excluded this center, revealing significant efficacy (p<0.001). This underscores the need for adaptive statistical plans to handle data anomalies .
Q. What statistical methods validate long-term efficacy in open-label extensions like ARIDO?
The ARIDO study used repeated-measures ANOVA to confirm sustained sweat reduction (71.3% from baseline at 44 weeks) and HDSS response rates (63%). Mixed-effects models accounted for missing data, ensuring robustness despite non-randomized design .
Q. How do subgroup analyses support pediatric extrapolation of this compound efficacy?
Post hoc analyses of patients aged 9–16 years showed comparable efficacy to adults: 79.9% achieved ≥50% sweat reduction versus 74.3% in adults. Safety profiles were similar, supporting dose extrapolation without pediatric-specific trials .
Q. What pharmacodynamic interactions require monitoring in studies combining topical and systemic anticholinergics?
Co-administration may potentiate anticholinergic TEAEs (e.g., urinary retention, blurred vision). Phase III trials excluded systemic anticholinergic use, but in vitro data suggest low CYP450 interaction risk, necessitating pharmacokinetic monitoring in combination studies .
Q. How can placebo effects be controlled in vehicle-controlled hyperhidrosis trials?
ATMOS-1/ATMOS-2 used matched vehicle cloths with identical application protocols. Blinding was maintained through identical packaging and application instructions, reducing placebo-driven HDSS improvements (observed in 24–28% of vehicle groups) .
Q. What challenges arise in comparative studies of topical this compound versus intradermal botulinum toxin?
Key challenges include:
- Differing administration protocols (daily topical vs. quarterly injections).
- Outcome harmonization (gravimetric measures vs. Dermatology Life Quality Index [DLQI]).
Phase III trials excluded recent botulinum toxin users, necessitating head-to-head trials with crossover designs to assess durability and cost-effectiveness .
Q. Methodological Insights
- Gravimetric Measurement Protocol : Sweat production was quantified using pre-weighed absorbent pads applied to axillae for 5 minutes under standardized conditions (22–24°C, 35–65% humidity) .
- Handling Missing Data : Last observation carried forward (LOCF) and multiple imputation were used in ATMOS-1/ATMOS-2 to address dropouts, preserving intent-to-treat validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
